molecular formula C6H14N2O B1400488 (3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol CAS No. 1033718-81-8

(3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol

Cat. No.: B1400488
CAS No.: 1033718-81-8
M. Wt: 130.19 g/mol
InChI Key: CLMZWVXBYNBYDL-PHDIDXHHSA-N
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Description

(3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol ( 1033718-81-8) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features hydroxyl and dimethylamino functional groups on adjacent carbon atoms in a specific trans (R,R) relative configuration, making it a valuable scaffold for the synthesis of more complex molecules . Its molecular formula is C 6 H 14 N 2 O, with a molecular weight of 130.19 g/mol, and it is typically specified with a purity of not less than 98% . This compound serves as a versatile building block in organic synthesis. Its key structural features, including the chiral di-substituted pyrrolidine ring, make it a privileged precursor for developing ligands and pharmacologically active compounds . Scientific research has identified its structural framework as a critical intermediate in the synthesis of potential RNA polymerase inhibitors . The mechanism of action for derivatives of this compound often involves specific interactions with biological targets, such as enzyme inhibition or receptor binding, due to the molecule's ability to mimic certain transition states or act as a hydrogen bond donor and acceptor . The dimethylamino group enhances the molecule's basicity and solubility in polar solvents, which can be crucial for its application in various experimental conditions . As a chiral building block, it is used to impart stereochemical information in asymmetric synthesis, contributing to the production of enantiomerically pure substances . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMZWVXBYNBYDL-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960289-61-6
Record name rac-(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol
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Preparation Methods

Starting Material Selection

The synthesis generally begins with a suitable pyrrolidine derivative, often a protected or functionalized pyrrolidine ring, which provides the core scaffold necessary for subsequent modifications. The choice of starting material is critical for stereocontrol and yield optimization.

Introduction of the Dimethylamino Group

The key step involves installing the dimethylamino substituent at the 4-position of the pyrrolidine ring. This is achieved through nucleophilic substitution reactions using dimethylamine or its derivatives. The typical approach involves:

  • Nucleophilic Substitution: Reacting a halogenated pyrrolidine precursor (such as a 4-chloro or 4-bromo derivative) with excess dimethylamine under controlled conditions.
  • Reaction Conditions: Usually performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate nucleophilic attack.

Hydroxylation at the 3-Position

The hydroxyl group is introduced via oxidation of suitable precursors or through direct hydroxylation strategies:

  • Oxidation Methods: Reagents such as osmium tetroxide (OsO₄), hydrogen peroxide (H₂O₂), or potassium permanganate (KMnO₄) are employed under specific conditions to oxidize the pyrrolidine ring, introducing the hydroxyl group selectively at the 3-position.
  • Stereocontrol: The stereochemistry at the 3- and 4-positions is maintained or controlled through chiral auxiliaries or stereoselective catalysts, ensuring the formation of the (3R,4R) isomer.

Industrial Production Techniques

In large-scale manufacturing, process efficiency, safety, and environmental impact are prioritized:

  • Catalytic Hydrogenation: Selective hydrogenation using metal catalysts (e.g., palladium or platinum) can be employed to modify precursor compounds, especially for reducing double bonds or functional groups.
  • Flow Chemistry: Continuous flow reactors are increasingly used to improve reaction control, heat transfer, and scalability, reducing reaction times and increasing yields.

Data Tables of Preparation Methods

Step Reaction Type Reagents Solvent Conditions Notes
1 Nucleophilic substitution Dimethylamine DMF/DMSO Elevated temperature (~80-120°C) Halogenated pyrrolidine precursor
2 Hydroxylation OsO₄ or H₂O₂ Water or organic solvent Room temperature to mild heating Stereoselective oxidation
3 Catalytic hydrogenation H₂ Organic solvent Mild pressure, room to 50°C For precursor modification
4 Continuous flow Various Water or organic Optimized for scale Enhances yield and safety

Research Findings and Process Optimization

Recent research emphasizes the importance of stereoselectivity and process sustainability:

  • Stereoselective Synthesis: Use of chiral catalysts or auxiliaries during the hydroxylation and amino substitution steps to favor the (3R,4R) isomer.
  • Green Chemistry Approaches: Adoption of water as a solvent and environmentally benign reagents, as demonstrated in eco-friendly syntheses of similar compounds.
  • Yield Enhancement: Optimization of reaction parameters such as temperature, reagent ratios, and reaction time to maximize yield and purity.

Notes on Method Development

  • Reaction Monitoring: In situ IR and NIR spectroscopy are employed to monitor reaction progress, especially during sensitive steps like amide coupling or hydroxylation.
  • Purification: Techniques such as preparative HPLC, crystallization, and chromatography are used to isolate high-purity product, with process parameters tuned to minimize waste and maximize throughput.
  • Scale-up Challenges: Partial loss of functional groups (e.g., chlorine atoms during reduction) necessitates careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

(3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine.

    Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of saturated pyrrolidines.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Opioid Receptor Modulation

One of the significant areas of research involving (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol is its role as a modulator of opioid receptors. Studies have shown that compounds with similar structures can act as selective antagonists or partial agonists at the mu-opioid receptor (MOR) and the dopamine D3 receptor (D3R). This dual activity is crucial for developing treatments for opioid use disorder (OUD) while minimizing side effects associated with traditional opioids .

Case Study:
A study focused on optimizing the physicochemical properties of opioid receptor modulators included this compound as part of a broader investigation into new scaffolds for opioid receptor affinity. The results indicated that compounds with this structure could effectively reduce opioid self-administration behaviors in preclinical models, suggesting potential for clinical application in OUD treatment .

Melanocortin Receptor Agonism

Another promising application of this compound lies in its potential as a melanocortin receptor 4 (MCR4) agonist. Agonists at this receptor have been linked to various metabolic processes, including appetite regulation and energy expenditure, making them candidates for obesity treatment.

Data Table: MCR4 Agonist Activity

CompoundActivityReference
This compoundPotential MCR4 agonist
Piperidinoyl-pyrrolidine derivativesConfirmed MCR4 agonism
Other related compoundsVariable efficacy

Structure-Activity Relationship Studies

Research has highlighted the importance of structure-activity relationships (SAR) in understanding how modifications to the this compound structure affect its biological activity. Variations in substituents can lead to significant changes in receptor selectivity and potency.

Case Study:
A comprehensive SAR study demonstrated that specific modifications to the pyrrolidine ring significantly enhanced the selectivity towards D3R over D2R, which is critical for reducing adverse effects associated with D2R antagonism .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that allow for precise control over stereochemistry and functional group placement. Techniques such as chromatography and mass spectrometry are commonly employed for purification and characterization.

Synthesis Overview:

  • Starting Materials: Use of readily available pyrrolidine derivatives.
  • Reagents: Application of dimethylamine during the alkylation process.
  • Purification: Utilization of flash chromatography to isolate the desired product.

Mechanism of Action

The mechanism of action of (3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The dimethylamino group in the target compound increases basicity (pKa ~9–10) compared to hydroxymethyl (pKa ~14–15) or fluorine (electron-withdrawing) groups, influencing solubility and receptor binding .
  • Stereochemistry : The (3R,4R) configuration is conserved in analogs like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol but differs in others (e.g., 3R,4S), altering spatial interactions in biological systems .

Physicochemical Properties

Property This compound (3R,4R)-4-Fluoropyrrolidin-3-ol (3R,4R)-Pyrrolidine-3,4-diol
Molecular Weight ~144.21 g/mol 137.13 g/mol 103.12 g/mol
LogP (Predicted) ~-0.5 ~0.2 ~-1.8
Solubility High (polar solvents) Moderate Very high (diol groups)
Hydrogen Bond Donors 1 (OH) 1 (OH) 2 (OH groups)

Key Insights :

  • The dimethylamino group improves lipid solubility compared to diol derivatives, enhancing membrane permeability .
  • Fluorinated analogs exhibit higher metabolic stability due to C-F bond resistance to oxidation .

Biological Activity

(3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol is a chiral compound belonging to the pyrrolidine class, characterized by the presence of both a dimethylamino group and a hydroxyl group. This unique structure confers significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's interactions with various biological targets suggest potential therapeutic applications, particularly in enzyme inhibition and receptor modulation.

  • Molecular Formula : C₆H₁₄N₂O
  • Molecular Weight : 114.19 g/mol
  • CAS Number : 1033718-81-8

The compound's structure enables it to engage in various chemical reactions, including oxidation and substitution, which can influence its biological activity.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group is capable of forming additional hydrogen bonds. These interactions modulate the activity of enzymes or receptors, leading to various biological effects, such as:

  • Enzyme Inhibition : The compound has been shown to inhibit certain glycosidases, which are crucial for carbohydrate metabolism.
  • Receptor Modulation : It may interact with opioid receptors, influencing pain pathways and potential analgesic effects .

Inhibitory Effects on Glycosidases

Recent studies have demonstrated that this compound exhibits inhibitory activity against α-D-mannosidases. This suggests potential applications in treating diseases related to glycosylation disorders.

Enzyme Inhibition (%) Concentration (µM)
α-D-mannosidase (Almonds)75%50
α-D-mannosidase (Jack Bean)60%50

Interaction with Opioid Receptors

The compound's interaction with opioid receptors has been explored in the context of cancer progression and pain management. It has been suggested that compounds similar to this compound may enhance the efficacy of immunotherapy by modulating receptor activity.

Case Studies

  • Cancer Research : In a study examining the role of opioid peptides in cancer progression, compounds structurally related to this compound were found to influence tumor cell migration and invasion through receptor-mediated pathways .
  • Glycosylation Disorders : Research focusing on imino sugars has indicated that similar pyrrolidine derivatives could serve as potential therapeutic agents for conditions arising from enzyme deficiencies related to glycosylation .

Q & A

Q. What are the established synthetic routes for (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

  • Stereoselective Reduction: A common approach involves reducing a ketone precursor (e.g., (3R,4R)-4-oxopyrrolidin-3-ol) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0–25°C typically preserves stereochemistry, while LiAlH₄ may require anhydrous conditions to avoid racemization .
  • Asymmetric Synthesis: Asymmetric 1,3-dipolar cycloaddition using chiral auxiliaries or catalysts can yield the desired stereoisomer. For example, a dipolarophile paired with a chiral ylide precursor under controlled temperatures (−20°C to rt) ensures high enantiomeric excess (>95%) .
  • Key Considerations: Solvent polarity (e.g., THF vs. MeOH) and reaction time significantly impact yields and purity. Monitor reaction progress via TLC or HPLC to prevent over-reduction.

Q. How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
    • NMR Spectroscopy: Compare coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H-NMR with known stereoisomers. For example, axial-equatorial proton coupling in the pyrrolidine ring (3.5–4.5 Hz) confirms the (3R,4R) configuration .
    • X-ray Crystallography: Definitive confirmation via single-crystal analysis is recommended for novel derivatives .

Q. What are the primary challenges in purifying this compound, and how can they be mitigated?

Methodological Answer:

  • Common Issues: Hydroscopicity and amine oxidation during column chromatography.
  • Solutions:
    • Use silica gel pre-treated with triethylamine (1–5% v/v) to minimize degradation.
    • Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for polar byproducts .
    • Store purified compounds under inert gas (N₂/Ar) at −20°C with desiccants.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Discrepancy Analysis:
    • Source Identification: Compare assay conditions (e.g., cell lines, enzyme isoforms). For example, GABA uptake inhibition varies between neuronal (IC₅₀ = 2–5 µM) and glial cells (IC₅₀ = 10–15 µM) due to transporter subtype differences .
    • Structural Validation: Re-synthesize disputed compounds and validate purity via LC-MS. Contradictions often arise from undetected impurities (e.g., <5% enantiomeric excess) .
    • Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate activity with substituent effects (e.g., dimethylamino vs. hydroxymethyl groups) .

Q. What strategies enable the incorporation of this compound into complex pharmacophores while maintaining stereochemical integrity?

Methodological Answer:

  • Protection-Deprotection:
    • Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether before introducing electrophiles (e.g., alkyl halides) .
    • Use Mitsunobu conditions (DIAD, PPh₃) for stereoretentive coupling with arylboronic acids .
  • Late-Stage Functionalization:
    • Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) at the dimethylamino group under mild conditions (50°C, 12 h) avoids racemization .

Q. How can researchers optimize this compound for in vivo pharmacokinetic studies?

Methodological Answer:

  • Derivatization for Solubility: Convert the hydroxyl group to a phosphate prodrug using phosphoryl chloride (POCl₃) in pyridine. This enhances aqueous solubility (>50 mg/mL) and bioavailability .
  • Metabolic Stability: Assess hepatic clearance using microsomal assays (human liver microsomes, 1 mg/mL). Methylation of the amine reduces CYP450-mediated oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol
Reactant of Route 2
(3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol

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